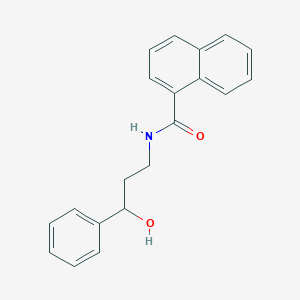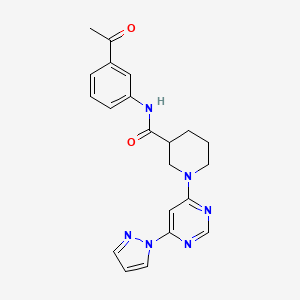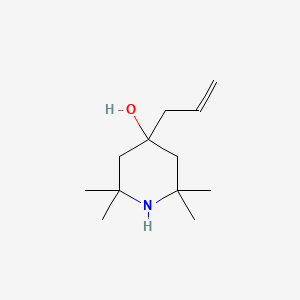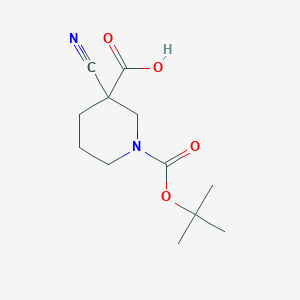![molecular formula C22H26N2O5 B2497568 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate CAS No. 1002925-08-7](/img/structure/B2497568.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. Such processes have been applied in synthesizing compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, with yields over 56.9% (Wang Xiao-shan, 2011). Similar methodologies could be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure and molecular conformation studies are crucial for understanding the spatial arrangement and potential reactivity of the compound. Derivatives of piperazine, such as those with substituted phenyl groups, have been characterized using X-ray diffraction, revealing linear and L-shaped conformations depending on the substituents (B. Kulkarni et al., 2016). These studies provide insights into the molecular structure that can be applied to "2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate", suggesting how its functional groups might influence its overall shape and properties.
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by their functional groups. For instance, the introduction of methoxy and acetate groups can affect the nucleophilicity and electrophilicity of the molecule, potentially making it a candidate for various organic reactions, such as N-alkylation and acylation (Li Ming-zhu, 2012). These reactions are essential for the synthesis of more complex molecules and for modifying the compound to alter its physical and chemical properties.
Physical Properties Analysis
The physical properties of "2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate", such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. Piperazine derivatives' physical properties are highly dependent on their molecular structure, with modifications in substituents leading to significant changes in these characteristics (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and participation in chemical reactions, are crucial for understanding the compound's behavior in various environments. Studies on related compounds suggest that the presence of methoxy and acetate groups can influence these properties, affecting the compound's stability, reactivity, and interactions with other molecules (R. Rajkumar et al., 2014).
Scientific Research Applications
Impurity Profile Analysis
The impurity profile of related compounds has been determined through sophisticated chromatography and mass spectrometry techniques. This approach highlights the importance of understanding the chemical composition and purity of compounds like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate for their effective use in research, particularly in the development of drugs for thrombotic disorders (Thomasberger, Engel, & Feige, 1999).
Antibacterial Applications
Research has identified derivatives of this compound that selectively target bacterial persisters without affecting normal antibiotic-sensitive cells. This finding is crucial for addressing antibiotic resistance, providing a new avenue for the development of treatments targeting hard-to-eradicate bacterial infections (Kim et al., 2011).
Synthesis and Characterization
The synthesis and comprehensive characterization of related piperazine derivatives have been conducted. These studies not only offer insights into the chemical structure and properties of these compounds but also explore their potential biological activities, including antimicrobial effects (Kulkarni et al., 2016).
Pharmacological Potentials
Investigations into related compounds have uncovered their pharmacological potentials, such as tocolytic activity, indicating their potential use in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).
Stability Under Stress Conditions
The stability of pharmaceutical substances under various stress conditions has been a subject of research. These studies are pivotal for drug development, ensuring the stability and efficacy of pharmaceutical compounds throughout their shelf life (Gendugov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-8-6-18(7-9-19)23-10-12-24(13-11-23)21(25)16-29-22(26)15-17-4-3-5-20(14-17)28-2/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGQEDYWJRHETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)




